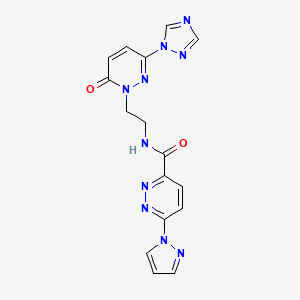![molecular formula C5H3N7 B2569626 4-アミノ-[1,2,4]トリアゾロ[5,1-c][1,2,4]トリアジン-3-カルボニトリル CAS No. 61033-27-0](/img/structure/B2569626.png)
4-アミノ-[1,2,4]トリアゾロ[5,1-c][1,2,4]トリアジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound with a fused ring structureThe compound has a molecular formula of C5H3N7 and a molecular weight of 161.13 g/mol .
科学的研究の応用
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Neisseria gonorrhoeae.
Materials Science: It is used in the synthesis of high-density energetic materials due to its fused ring structure and high nitrogen content.
Biological Research: The compound’s structural similarity to nucleic bases makes it a candidate for antiviral and antitumor research.
作用機序
Target of Action
The primary target of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is the bacterium Neisseria gonorrhoeae . This bacterium is the causative agent of gonorrhea, one of the most common sexually transmitted diseases .
Mode of Action
It has been found that derivatives of 4-aminoazolo-[5,1-c][1,2,4]triazines have a pronounced antimicrobial effect . This suggests that 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile may interact with its target, Neisseria gonorrhoeae, in a way that inhibits the bacterium’s growth or survival .
Biochemical Pathways
Given its antimicrobial activity, it is likely that this compound interferes with essential biochemical processes in neisseria gonorrhoeae .
Result of Action
The result of the action of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is the inhibition of the growth or survival of Neisseria gonorrhoeae . This leads to its antimicrobial activity against this bacterium, which is the causative agent of gonorrhea .
生化学分析
Biochemical Properties
It is known that derivatives of 1,2,4-triazines have a broad spectrum of biological activities including antifungal, anti-HIV, anticancer, antiinflammatory, and antimicrobial effects
Cellular Effects
Some studies suggest that similar compounds can trigger apoptotic cancer cell death
Molecular Mechanism
It is known that similar compounds can have various effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with cyanogen bromide, followed by cyclization with formic acid . Another method involves the use of aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazolo[5,1-c][1,2,4]triazine derivatives.
類似化合物との比較
Similar Compounds
4-Amino-3,7,8-trinitropyrazolo-[5,1-c][1,2,4]triazine: Known for its explosive properties.
3-Nitro-azolo[5,1-c][1,2,4]triazines: Exhibits antiviral activity.
2,5-Dinitramide-7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazine: Used in energetic materials.
Uniqueness
4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its balanced properties of antimicrobial activity and potential use in high-energy materials. Its fused ring structure and high nitrogen content contribute to its versatility in various applications .
特性
IUPAC Name |
4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQAJLOIZPCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C(N=NC2=N1)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
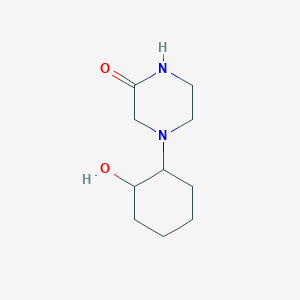
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)
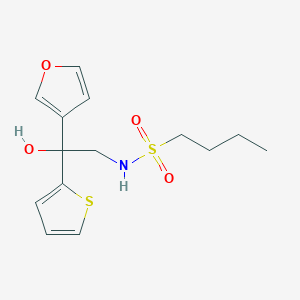
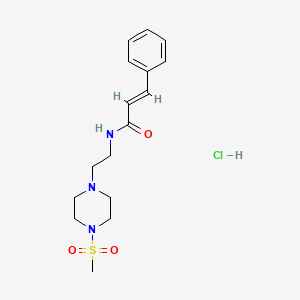
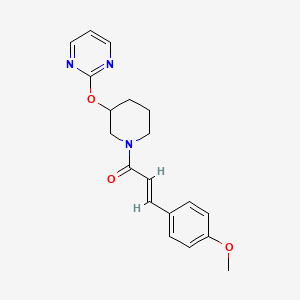
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)


![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)
![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B2569561.png)
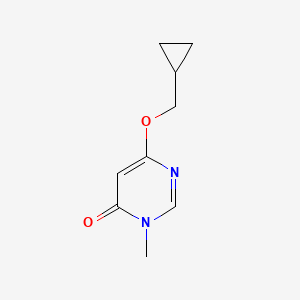
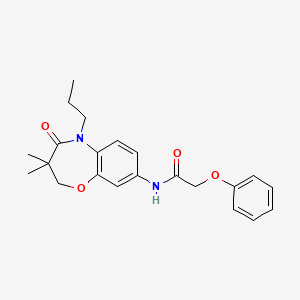
![4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide](/img/structure/B2569564.png)
